
Bictegravir
概述
描述
比克替格拉韦是吉利德科学公司开发的第二代整合酶链转移抑制剂,用于治疗人类免疫缺陷病毒 (HIV) 感染。它在结构上源于早期化合物多替格拉韦。 比克替格拉韦与其他抗逆转录病毒药物(如替诺福韦阿拉芬酰胺和恩曲他滨)联合使用,形成单片剂方案,用于治疗 HIV-1 感染 .
科学研究应用
比克替格拉韦主要用于医学领域,用于治疗 HIV-1 感染。 它是替诺福韦阿拉芬酰胺和恩曲他滨固定剂量组合的一部分,已证明在治疗naive患者和病毒学抑制患者中均有效 . 比克替格拉韦也已被研究其在真实世界环境中的有效性、安全性及停药率 . 此外,它已被用于临床试验以评估其治疗 HIV-2 感染的潜力 .
作用机制
比克替格拉韦通过靶向 HIV-1 整合酶抑制病毒 DNA 进入人类基因组的链转移。 这阻止了 HIV-1 病毒整合到宿主 DNA 中,从而阻止了病毒的复制和传播 . 比克替格拉韦在体外对各种亚型的 HIV-1 和 HIV-2 显示出强大的抗病毒活性 .
安全和危害
未来方向
生化分析
Biochemical Properties
Bictegravir plays a crucial role in biochemical reactions as it inhibits the HIV-1 integrase enzyme . This enzyme is responsible for the transfer of virally encoded DNA into the host genome, a critical step in the HIV replication cycle . By inhibiting this process, this compound prevents HIV-1 replication and propagation .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting HIV-1 virus replication into the human genome . This inhibition disrupts the viral life cycle and prevents the infection of new cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 integrase enzyme . It inhibits the strand transfer of viral DNA into the host genome, thereby preventing HIV-1 replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving pregnant mice, this compound was administered orally from gestational day 11.5 to 15.5, and drug concentrations in the maternal plasma were determined at 1 h and 24 h post drug administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pharmacokinetic dose-optimization study of this compound in a mouse pregnancy model, pregnant mice were administered increasing doses of this compound in combination with emtricitabine and tenofovir .
Metabolic Pathways
This compound is metabolized in the liver and kidneys . It undergoes metabolism primarily through the liver (CYP3A4), so inducers of CYP3A4 should be avoided .
准备方法
化学反应分析
比克替格拉韦经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
属性
IUPAC Name |
(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLUWJRYJLAZCX-LYOVBCGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027937 | |
| Record name | Bictegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
682.5±55.0 °C at 760 mmHg | |
| Record name | Bictegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This single dose medication inhibits the strand transfer of viral DNA into the human genome, preventing HIV-1 virus replication and propagation. In vitro, bictegravir has shown powerful antiviral activity against HIV-2 and various subtypes of HIV-1. It has shown synergistic effects when combined with other ARVs, including tenofovir alafenamide (TAF), emtricitabine (FTC), and darunavir (DRV). The three components of the first USA approved medication ( trade name: Biktarvy ) are as follows: Bictegravir: integrase strand transfer inhibitor; INSTI), an HIV-1 encoded enzyme necessary for viral replication. Inhibition of the integrase enzyme prevents the integration of HIV-1 into host DNA, blocking the conversion of the HIV-1 provirus and progression of the virus [FDA LABEL]. Emtricitabine: FTC, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate intracellularly. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase by competing with the substrate deoxycytidine 5'-triphosphate and by incorporating itself into viral DNA preventing DNA chain elongation [FDA LABEL]. Tenofovir Alafenamide: TAF is a phosphonamidate prodrug of tenofovir (2′-deoxyadenosine monophosphate analog). Plasma exposure to TAF leads to leakage into cells and then TAF is intracellularly converted to tenofovir by hydrolysis by cathepsin. Tenofovir is subsequently phosphorylated by cellular kinases to the metabolite tenofovir diphosphate, which is the active form of the drug. Tenofovir diphosphate inhibits HIV-1 replication by incorporating into viral DNA by the HIV reverse transcriptase, resulting in DNA chain-termination. Tenofovir diphosphate also weakly inhibits mammalian DNA polymerases [FDA LABEL]. | |
| Record name | Bictegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1611493-60-7 | |
| Record name | (2R,5S,13aR)-2,3,4,5,7,9,13,13a-Octahydro-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,5-methanopyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611493-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bictegravir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1611493607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bictegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bictegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GB79LOJ07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of bictegravir?
A1: this compound is a potent integrase strand transfer inhibitor (INSTI) that acts by binding to the integrase enzyme of the Human Immunodeficiency Virus (HIV) [, , , , , ]. This binding effectively blocks the enzyme's ability to integrate viral DNA into the host cell's genome, thus preventing HIV replication [, , , , ].
Q2: How does the inhibition of HIV integrase by this compound affect the viral life cycle?
A2: By inhibiting HIV integrase, this compound disrupts a crucial step in the viral life cycle: the permanent insertion of viral DNA into the host cell's DNA [, , , ]. This prevents the production of new viral proteins and the assembly of new viral particles, effectively suppressing viral replication [, , , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C28H27F3N4O5. Its molecular weight is 556.54 g/mol [].
Q4: What types of spectroscopic data are important for characterizing this compound?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to identify and quantify this compound and its impurities [, , , , , ]. This technique provides precise information about the compound's mass and purity.
Q5: How does this compound perform under various storage conditions?
A5: Studies have evaluated the stability of this compound under various stress conditions to understand its degradation pathways []. This information is crucial for developing stable formulations and determining appropriate storage conditions.
Q6: What strategies have been explored to enhance the stability and bioavailability of this compound formulations?
A6: While specific formulation strategies for this compound are not detailed in the provided abstracts, researchers aim to optimize drug delivery and bioavailability [, ]. This might involve the exploration of various drug delivery systems, excipients, or formulation techniques.
Q7: What is the primary route of metabolism for this compound?
A7: this compound is metabolized equally by cytochrome P450 3A (CYP3A) and uridine diphosphate-glucuronosyltransferase (UGT)1A1 enzymes [, , ]. This dual metabolism pathway is important to consider for potential drug-drug interactions.
Q8: How does this compound distribute within the body?
A8: Research indicates that this compound exhibits a low transfer rate across the placenta, suggesting limited fetal exposure during pregnancy []. Additionally, studies have explored its distribution in various bodily fluids, including seminal plasma, rectal fluid, and cervicovaginal fluid [].
Q9: What is known about the relationship between this compound plasma concentrations and its efficacy?
A9: Studies have investigated the relationship between this compound trough concentrations and its efficacy in suppressing HIV viral load [, , ]. Maintaining concentrations above the protein-adjusted effective concentration is crucial for sustained virologic suppression.
Q10: What types of in vitro assays are used to evaluate this compound's antiviral activity?
A10: Researchers commonly utilize cell-based assays to determine this compound's 50% effective concentration (EC50) against various HIV strains, including both HIV-1 and HIV-2 []. These assays are crucial for evaluating drug potency and assessing the potential for cross-resistance.
Q11: What animal models have been employed in this compound research?
A11: Mouse pregnancy models have been used to investigate the pharmacokinetics of this compound during pregnancy, providing insights into potential dosing strategies for pregnant women living with HIV []. Additionally, macaque models have been used to study the efficacy of this compound-containing regimens for pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) [].
Q12: What have clinical trials revealed about the efficacy and safety of this compound-containing regimens?
A12: Numerous clinical trials have demonstrated the safety and efficacy of this compound, typically in combination with emtricitabine and tenofovir alafenamide (B/F/TAF), for the treatment of HIV-1 infection in both treatment-naïve and treatment-experienced individuals [, , , ]. These trials have established B/F/TAF as a highly effective and well-tolerated treatment option for many people living with HIV.
Q13: What are the known mechanisms of resistance to this compound?
A13: While this compound demonstrates a high barrier to resistance, specific mutations in the HIV integrase enzyme, such as the Q148H/K/R substitutions, can reduce its susceptibility [, ]. Combinations of these mutations can lead to higher levels of resistance.
Q14: Does cross-resistance exist between this compound and other INSTIs?
A14: Yes, cross-resistance between this compound and other INSTIs, such as raltegravir, dolutegravir, and cabotegravir, can occur [, , , ]. The specific mutations that confer resistance can vary, and some mutations may have a greater impact on certain INSTIs than others.
Q15: What are the most clinically significant drug-drug interactions associated with this compound?
A15: this compound is known to interact with drugs that are strong inhibitors or inducers of CYP3A and UGT1A1 enzymes [, ]. Notable interactions include those with metformin, a commonly used diabetes medication [], and polyvalent cations found in some nutritional supplements [].
Q16: What analytical methods are typically used to quantify this compound in biological samples?
A16: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for measuring this compound concentrations in biological matrices like plasma [, ]. This method offers high sensitivity and specificity, essential for accurate pharmacokinetic analysis.
Q17: What are the key parameters evaluated during the validation of analytical methods for this compound?
A17: Method validation ensures accuracy, precision, specificity, linearity, range, and robustness of the analytical procedure [, ]. These parameters are crucial for generating reliable and reproducible data in various experimental settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


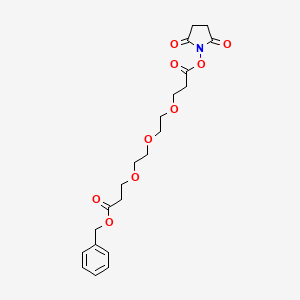
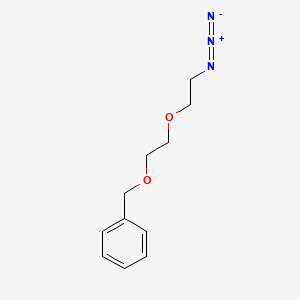

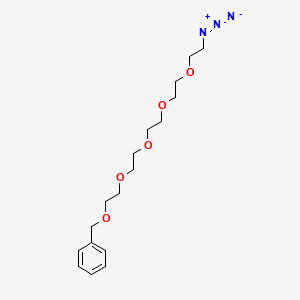

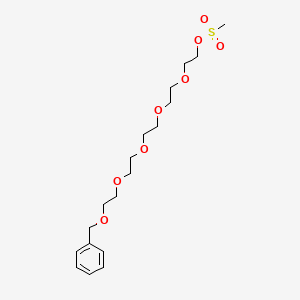

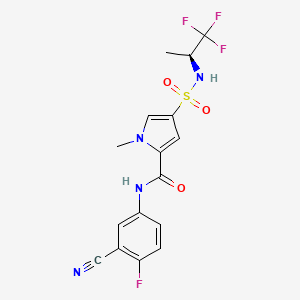
![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)



![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
